Home > Products > Screening Compounds P74195 > DREADD agonist 21 dihydrochloride
DREADD agonist 21 dihydrochloride -

DREADD agonist 21 dihydrochloride

Catalog Number: EVT-10920861
CAS Number:
Molecular Formula: C17H20Cl2N4
Molecular Weight: 351.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DREADD agonist 21 dihydrochloride, also known as Compound 21 or C21, is a synthetic compound designed for selective activation of designer receptors exclusively activated by designer drugs (DREADDs). It serves as an alternative to clozapine-N-oxide, providing a potent means to modulate neuronal activity in both in vitro and in vivo studies. This compound is particularly notable for its ability to penetrate the blood-brain barrier effectively, making it a valuable tool in neuroscience research.

Source and Classification

DREADD agonist 21 is classified as a chemogenetic actuator derived from the human muscarinic acetylcholine M3 receptor. It is synthesized in laboratories and is commonly used in research settings for its ability to selectively activate hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs. The compound's chemical name is 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride, with a molecular weight of 352.29 g/mol and a CAS number of 2250025-92-2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of DREADD agonist 21 involves several steps typical of organic synthesis processes. While specific synthetic routes are not detailed in the available literature, it generally includes:

  1. Preparation of Intermediates: The synthesis starts with the formation of key intermediates that will eventually lead to the final compound.
  2. Cyclization Reactions: These reactions are crucial for forming the dibenzo-diazepine structure characteristic of Compound 21.
  3. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve high purity levels (>98%) .

The resulting product is obtained as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of DREADD agonist 21 can be represented by its molecular formula C17H18N42HClC_{17}H_{18}N_{4}\cdot2HCl . The structural representation includes:

  • Molecular Weight: 352.29 g/mol
  • Chemical Structure: The compound features a dibenzo-diazepine core with a piperazine moiety, which contributes to its binding affinity for DREADDs.
  • SMILES Notation: C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl .

This structure allows for high receptor affinity and specificity towards DREADDs while minimizing off-target interactions.

Chemical Reactions Analysis

Reactions and Technical Details

DREADD agonist 21 participates in various biochemical interactions primarily through its action on G protein-coupled receptors (GPCRs). Key reactions include:

  • Agonistic Activity: It activates hM3Dq and hM4Di receptors effectively, leading to downstream signaling cascades that modulate neuronal activity.
  • Off-target Binding: While designed to target specific receptors, it has shown some binding affinity to other GPCRs such as muscarinic M1–3 receptors, which may lead to unintended physiological effects .

In studies, DREADD agonist 21 has demonstrated both excitatory and inhibitory effects depending on the receptor subtype activated.

Mechanism of Action

Process and Data

The mechanism of action for DREADD agonist 21 involves selective binding to designer receptors that have been engineered to respond exclusively to this compound. Upon administration:

  1. Receptor Activation: The compound binds to hM3Dq or hM4Di receptors.
  2. Signal Transduction: This binding activates intracellular signaling pathways via G proteins, leading to changes in ion channel activity and neurotransmitter release.
  3. Physiological Effects: Depending on the receptor activated, this can result in either excitation or inhibition of neuronal firing .

Studies indicate that DREADD agonist 21 has an EC50 value of approximately 1.7 nM for hM3Dq, demonstrating its potency compared to other chemogenetic tools like clozapine-N-oxide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Yellow-brown powder
  • Solubility: Highly soluble in water and dimethyl sulfoxide
  • Storage Conditions: Should be stored at -20°C in the dark for optimal stability over a period of up to 24 months .
  • Quality Control: Purity is typically assessed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry.

These properties make DREADD agonist 21 suitable for various experimental conditions in neuroscience research.

Applications

Scientific Uses

DREADD agonist 21 is primarily used in neuroscience research as a tool for:

  • Modulating Neuronal Activity: It allows researchers to control neuronal firing patterns remotely, facilitating studies on brain function and behavior.
  • Investigating Neurophysiological Mechanisms: By selectively activating or inhibiting specific neuronal populations, scientists can dissect complex signaling pathways involved in various neurological conditions.
  • Pharmacological Studies: Its unique properties make it useful for exploring drug interactions and receptor pharmacology without the confounding effects associated with endogenous ligands .
Introduction to Chemogenetic Approaches in Neuroscience

Evolution of Designer Receptors Exclusively Activated by Designer Drugs Technology: From Clozapine-N-Oxide to Designer Receptors Exclusively Activated by Designer Drugs Agonist 21 Dihydrochloride

The first-generation Designer Receptors Exclusively Activated by Designer Drugs actuator, clozapine-N-oxide, faced significant pharmacological constraints: limited blood-brain barrier permeability, metabolic conversion to clozapine (a multi-receptor antipsychotic), and low potency at human M3 and human M4 Designer Receptors Exclusively Activated by Designer Drugs receptors. Studies confirmed clozapine-N-oxide back-conversion occurs across species, producing clozapine at concentrations sufficient to activate endogenous receptors (e.g., dopamine D2, serotonin 5-hydroxytryptamine 2A), confounding behavioral interpretations [4] [8]. These issues necessitated novel ligands with improved bioavailability and receptor selectivity.

Designer Receptors Exclusively Activated by Designer Drugs agonist 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) emerged from structure-activity relationship studies targeting human M3 Designer Receptors Exclusively Activated by Designer Drugs. Its dihydrochloride salt form—Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride—was engineered to enhance aqueous solubility (>100 mM in water) while retaining high receptor affinity and brain penetrance [1] [2] [9]. Pharmacokinetic analyses in mice demonstrated cortical brain concentrations of 148 nM within 15 minutes of intraperitoneal injection (3 mg/kg), persisting for over 60 minutes. Critically, Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride does not metabolize into clozapine, eliminating a major confounder of clozapine-N-oxide-based experiments [4] [8].

Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Designer Receptors Exclusively Activated by Designer Drugs Ligands

PropertyClozapine-N-OxideClozapineDesigner Receptors Exclusively Activated by Designer Drugs Agonist 21
hM4Di Half Maximal Effective Concentration (nM)8.10.422.95
Brain Penetrance (Cortical)LowHighHigh
Metabolic Conversion to ClozapineYesN/ANo
Solubility in Water (mM)LimitedLow100
Primary Off-Target RisksMultiple receptors via clozapineMultitarget antipsychoticModerate binding at histamine H1, adrenergic α1A

Role of Designer Receptors Exclusively Activated by Designer Drugs Agonist 21 in Advancing Circuit-Specific Neuromodulation

Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride enables bidirectional control of neuronal activity: excitation via human M3 Designer Receptors Exclusively Activated by Designer Drugs or inhibition via human M4 Designer Receptors Exclusively Activated by Designer Drugs. Its potency profile is well-characterized, with half maximal effective concentration values of 8.91 (human M1 Designer Receptors Exclusively Activated by Designer Drugs), 8.48 (human M3 Designer Receptors Exclusively Activated by Designer Drugs), and 7.77 (human M4 Designer Receptors Exclusively Activated by Designer Drugs) in vitro—surpassing clozapine-N-oxide by approximately 2.7-fold at human M4 Designer Receptors Exclusively Activated by Designer Drugs [4] [9]. This enhanced specificity facilitates precise interrogation of neurobehavioral circuits. For example:

  • Feeding Circuits: Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride administration (0.4–1 mg/kg) in mice expressing human M3 Designer Receptors Exclusively Activated by Designer Drugs in hypothalamic agouti-related peptide neurons stimulated feeding, while human M4 Designer Receptors Exclusively Activated by Designer Drugs activation in the same population suppressed appetite. No effects occurred in non-Designer Receptors Exclusively Activated by Designer Drugs controls, confirming ligand selectivity at appropriate doses [4].
  • Schizophrenia Models: Activation of basolateral amygdala→anterior cingulate cortex projections expressing human M3 Designer Receptors Exclusively Activated by Designer Drugs alleviated social and cognitive deficits in an N-methyl-D-aspartate receptor antagonist model, highlighting therapeutic circuit mechanisms [1] [7].
  • Sleep Modulation: Despite lacking clozapine conversion, Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride (3 mg/kg) suppresses rapid eye movement sleep and alters electroencephalography spectral power in wild-type mice, suggesting off-target engagement of sleep-related endogenous receptors. This underscores the necessity of rigorous non-Designer Receptors Exclusively Activated by Designer Drugs controls [10].

Table 2: Neurobiological Applications of Designer Receptors Exclusively Activated by Designer Drugs Agonist 21 Dihydrochloride

Neural CircuitDesigner Receptors Exclusively Activated by Designer Drugs ReceptorBiological EffectKey Research Insight
Hypothalamic Agouti-Related Peptide Neuronshuman M3 Designer Receptors Exclusively Activated by Designer DrugsIncreased food intakeBidirectional feeding control validated ligand specificity
Amygdala-Cingulate Pathwayhuman M3 Designer Receptors Exclusively Activated by Designer DrugsImproved social cognitionCircuit-specific rescue of schizophrenia-like deficits
Nigral Dopaminergic Neuronshuman M4 Designer Receptors Exclusively Activated by Designer DrugsReduced neuronal firingSex-dependent off-target effects noted at >0.5 mg/kg
Bladder Smooth MuscleNone (wild-type)Inhibited contractionAntagonism at endogenous muscarinic M3 receptors

Designer Receptors Exclusively Activated by Designer Drugs agonist 21 dihydrochloride has also revealed unexpected physiological interactions. In renal studies, 1.0 mg/kg infusions caused acute diuresis and inhibited bladder smooth muscle contraction via antagonism at endogenous muscarinic M3 receptors—demonstrating that off-target binding can translate to functional physiological effects independent of Designer Receptors Exclusively Activated by Designer Drugs expression [5]. Similarly, sex- and dose-specific neuronal activation differences in tyrosine hydroxylase-Cre rat models highlight the critical importance of dose titration even with selective ligands [3].

Properties

Product Name

DREADD agonist 21 dihydrochloride

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride

Molecular Formula

C17H20Cl2N4

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H

InChI Key

SETCOPAXYQJWKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.